4-Deoxyglucarate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O7 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2R,3S,5S)-2,3,5-trihydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2-4,7-9H,1H2,(H,10,11)(H,12,13)/t2-,3-,4+/m0/s1 |
InChI Key |
WZLURCXZSPTANB-YVZJFKFKSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)O)O)O)[C@@H](C(=O)O)O |
Canonical SMILES |
C(C(C(C(=O)O)O)O)C(C(=O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Formation of 4 Deoxyglucarate
Glucarate (B1238325) Oxidative Pathway and 4-Deoxyglucarate Formation
The formation of this compound (also known as 5-keto-4-deoxy-D-glucarate or KDG) is a key step in the catabolism of D-glucaric acid. nih.gov This process is part of an oxidative pathway that allows certain microorganisms to utilize sugar acids as a source of carbon and energy. nih.govresearchgate.net The pathway involves the sequential action of several enzymes, beginning with the oxidation of uronic acids to produce aldaric acids, which are then further metabolized. nih.govnih.gov
Role of Uronate Dehydrogenase in Aldaric Acid Production
The initial step in the oxidative utilization of uronic acids is catalyzed by uronate dehydrogenase (Udh, EC 1.1.1.203). nih.gov This enzyme is responsible for the NAD⁺-dependent oxidation of uronic acids, such as D-glucuronic acid and D-galacturonic acid, to their corresponding aldaric acids. nih.govresearchgate.netmdpi.com Specifically, uronate dehydrogenase converts D-glucuronic acid into D-glucaric acid. researchgate.net This reaction produces an aldaro-lactone intermediate, which then undergoes spontaneous hydrolysis to form the stable aldaric acid. nih.govnih.gov Aldaric acids are considered valuable bio-based chemicals. nih.gov Uronate dehydrogenases have been identified and characterized from various bacteria, including Agrobacterium tumefaciens and Pseudomonas syringae. nih.govresearchgate.net
Glucarate Dehydratase (GudD) Catalysis of this compound
The central reaction leading to the formation of this compound is the dehydration of D-glucarate, a reaction catalyzed by the enzyme glucarate dehydratase (GlucD or GudD; EC 4.2.1.40). nih.govebi.ac.uk This enzyme belongs to the lyase family, specifically the hydro-lyases that break carbon-oxygen bonds. wikipedia.org GlucD catalyzes the conversion of D-glucarate into 5-dehydro-4-deoxy-D-glucarate (this compound) and water. ebi.ac.ukwikipedia.org This step is crucial in the metabolic pathway that degrades D-glucarate into intermediates of central metabolism, such as pyruvate (B1213749) and glycerate. nih.gov
Glucarate dehydratase exhibits notable stereospecificity, as it can catalyze the dehydration of both D-glucarate and its C5 epimer, L-idarate, to produce the same product, 5-keto-4-deoxy-D-glucarate. ebi.ac.ukacs.orgnih.gov The enzyme also facilitates the interconversion between D-glucarate and L-idarate through epimerization. acs.orgnih.gov This dual substrate specificity is governed by distinct catalytic residues within the active site. ebi.ac.uknih.gov Lysine 207 (Lys207) acts as the S-specific base to abstract a proton from L-idarate, while Histidine 339 (His339) functions as the R-specific base for D-glucarate. ebi.ac.uk Despite its activity on these two stereoisomers, GlucD is highly specific, showing no dehydration activity for other glucarate stereoisomers like m-allarate or D-mannarate. nih.gov
Glucarate dehydratase is a member of the mechanistically diverse enolase superfamily. ebi.ac.uknih.govacs.org This superfamily includes enzymes that catalyze a variety of reactions, such as racemization, β-elimination, and cycloisomerization. acs.orgwisc.edu A unifying characteristic of these enzymes is their ability to catalyze the abstraction of an α-proton from a carboxylic acid substrate to generate a stabilized enolate intermediate. nih.govacs.org GlucD belongs to the mandelate (B1228975) racemase (MR) subgroup within this superfamily. acs.orgnih.gov The shared mechanism involves the use of an enzyme-liganded divalent metal ion to stabilize the enolate intermediate formed after the initial proton abstraction. nih.gov The active sites are typically located at the C-terminal ends of β-strands within a (β/α)₇β-barrel domain. nih.gov
The active site of glucarate dehydratase from Escherichia coli has been extensively studied through crystallographic and mutagenesis analyses. acs.orgnih.gov The catalytic mechanism involves a series of precisely positioned amino acid residues.
| Residue | Role in Catalysis |
| His339 | Acts as a general base to abstract the C5 proton from the D-glucarate substrate. ebi.ac.uknih.gov It also functions as a general acid catalyst for both the elimination of the 4-OH group and the subsequent stereospecific tautomerization to form the final KDG product. ebi.ac.uknih.gov |
| Lys207 | Functions as a stereospecific general base, abstracting the C5 proton from the L-idarate substrate. ebi.ac.uknih.gov |
| Asp313 | Forms a dyad with His339, positioning and activating it to function as the general base/acid catalyst. ebi.ac.uknih.gov |
| Lys205 | Stabilizes the enolate anion intermediate through hydrogen bonding. ebi.ac.uk |
| Asn237 | Stabilizes the enolate anion intermediate through hydrogen bonding. ebi.ac.uk |
| Asn341 | Its exact role is debated; it may act as a general acid to facilitate the departure of the hydroxyl group from C4 or be crucial for the correct positioning of His339. nih.gov |
The reaction proceeds via the formation of an enediolate anion intermediate after the initial proton abstraction. nih.gov This intermediate is stabilized by interactions with Lys205, Asn237, and the essential Mg²⁺ cofactor. ebi.ac.uk Subsequently, His339 acts as a general acid to catalyze the elimination of the hydroxyl group from C4, creating an enol intermediate, which is then tautomerized to the final 5-keto-4-deoxy-D-glucarate product. ebi.ac.uk
The catalytic activity of glucarate dehydratase is dependent on the presence of a divalent metal cation, specifically Magnesium (Mg²⁺). ebi.ac.ukacs.org This cofactor is essential for the stabilization of the negatively charged enolate intermediate formed during the reaction. ebi.ac.uk Structural studies have identified the specific residues that coordinate the Mg²⁺ ion within the active site. acs.orgnih.gov
| Cofactor | Coordinating Residues (in E. coli GlucD) | Function |
| Mg²⁺ | Asp235, Glu266, Asn289 | Essential for catalysis; stabilizes the enolate anion intermediate and is coordinated by the C6 carboxylate group of the product. ebi.ac.ukacs.orgnih.gov |
Alternative Pathways Leading to this compound
While the primary route to this compound often involves the dehydration of D-glucarate, several alternative pathways originating from other sugar derivatives have been explored. These pathways highlight the metabolic versatility of microorganisms and the substrate flexibility of the enzymes involved.
Conversion of 5-Ketogluconate to 5-Dehydro-4-deoxy-glucarate
The direct enzymatic conversion of 5-Ketogluconate (also known as 5-keto-D-gluconate) to 5-Dehydro-4-deoxy-glucarate is a proposed, though not extensively documented, pathway. umaryland.edunih.gov 5-Ketogluconate is a known intermediate in bacterial metabolism, often produced from glucose. umaryland.eduresearchgate.netresearchgate.net In some bacteria, such as Gluconobacter species, 5-Ketogluconate is produced from D-gluconate by the action of a quinoprotein glycerol (B35011) dehydrogenase, which exhibits broad substrate specificity. nih.govnih.gov
While a direct single-enzyme conversion of 5-Ketogluconate to 5-Dehydro-4-deoxy-glucarate is not clearly established in the reviewed scientific literature, the structural similarity between these compounds suggests a potential multi-step enzymatic process. This hypothetical pathway would likely involve a series of oxidation, reduction, and dehydration steps to achieve the necessary molecular rearrangement. Further research is required to identify the specific enzymes and intermediate steps that might constitute such a metabolic route.
Other Enzymatic Conversions of Sugar Derivatives
The formation of this compound and its precursor, 5-Dehydro-4-deoxy-glucarate, can also be approached through the enzymatic modification of other sugar acids and their derivatives. This is largely attributed to the substrate promiscuity of certain key enzymes. nih.gov
A primary example is the enzyme D-glucarate dehydratase , which is central to the established pathway for D-glucarate degradation. researchgate.netnih.gov This enzyme catalyzes the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate (KDG), which is synonymous with 5-dehydro-4-deoxy-D-glucarate. researchgate.netnih.govwikipedia.org Research has shown that D-glucarate dehydratase from Escherichia coli can also act on L-idarate, a stereoisomer of D-glucarate, demonstrating its capacity to recognize and convert alternative substrates. nih.gov This suggests that other structurally similar sugar diacids could potentially serve as substrates for this enzyme, leading to the formation of corresponding deoxy sugar acids.
The broader field of deoxysugar biosynthesis provides further insight into the enzymatic toolbox available for creating such compounds. nih.gov Enzymes like TDP-glucose-4,6-dehydratase are instrumental in producing 4-keto-6-deoxy sugar intermediates, which are versatile precursors for a wide array of modified sugars. nih.gov While not directly producing this compound, these pathways illustrate the general enzymatic strategies—dehydration, epimerization, and reduction—that could be harnessed to synthesize it from various sugar starting materials.
The enzymatic synthesis of deoxysugar analogues has been demonstrated for various applications, highlighting the potential for biocatalytic routes to novel compounds like 4-deoxy derivatives of common sugars. researchgate.net For instance, the synthesis of 4-deoxy analogues of N-acetyl-D-glucosamine has been achieved through multi-step chemical and enzymatic processes. researchgate.net This underscores the feasibility of developing biocatalytic systems, potentially involving engineered enzymes or whole-cell catalysts, for the production of this compound from a range of sugar derivatives beyond D-glucarate.
Table of Research Findings on Alternative Enzymatic Conversions
| Enzyme/Pathway | Substrate(s) | Product(s) | Organism/Source | Key Findings |
| D-glucarate dehydratase | D-glucarate, L-idarate | 5-keto-4-deoxy-D-glucarate (KDG) | Escherichia coli | Demonstrates substrate promiscuity by acting on a stereoisomer of its primary substrate. nih.gov |
| Quinoprotein glycerol dehydrogenase | D-gluconate, various polyols | 5-keto-D-gluconate | Gluconobacter species | Exhibits broad substrate specificity, producing a potential, though indirect, precursor. nih.govnih.gov |
| TDP-glucose-4,6-dehydratase | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose | Salmonella enterica | A key enzyme in deoxysugar biosynthesis, creating versatile intermediates for further modification. nih.gov |
Catabolic Pathways and Enzymatic Conversion of 4 Deoxyglucarate
5-Keto-4-deoxy-D-glucarate Dehydratase/Decarboxylase (KdgD) Activity
Dehydration and Decarboxylation to α-Ketoglutarate Semialdehyde
The enzyme 5-Keto-4-deoxy-D-glucarate Dehydratase/Decarboxylase, encoded by the kdgD gene, carries out a bifunctional catalytic reaction. It acts on 5-keto-4-deoxy-D-glucarate, the product of the preceding step in the pathway catalyzed by glucarate (B1238325) dehydratase. KdgD facilitates a simultaneous dehydration (removal of a water molecule) and decarboxylation (removal of a carboxyl group) of its substrate. This enzymatic transformation results in the formation of α-ketoglutarate semialdehyde, which is then further oxidized to α-ketoglutarate, an intermediate of the citric acid cycle nih.govresearchgate.net.
Classification within Lyases and Aldolase (B8822740) Families
Based on its catalytic function, 5-Keto-4-deoxy-D-glucarate Dehydratase/Decarboxylase (EC 4.2.1.41) is classified as a lyase. Specifically, it belongs to the sub-class of hydro-lyases, which are enzymes that cleave carbon-oxygen bonds tum.devedantu.comwikipedia.org. This classification is appropriate as KdgD removes a water molecule from its substrate.
Furthermore, KdgD is categorized as a Class I aldolase. A defining characteristic of Class I aldolases is their reaction mechanism, which proceeds through the formation of a Schiff base intermediate. This intermediate is formed between the carbonyl group of the substrate and the ε-amino group of a conserved lysine residue within the enzyme's active site nih.govnih.govnih.gov. The formation of this covalent enzyme-substrate intermediate is crucial for the subsequent catalytic steps.
Specificity and Reaction Mechanisms
The reaction mechanism of KdgD, consistent with other Class I aldolases, is believed to involve the formation of a Schiff base. The process begins with the nucleophilic attack of the active site lysine's amino group on the keto group of 5-keto-4-deoxy-D-glucarate. This is followed by the elimination of a water molecule to form the protonated Schiff base (an imine). This intermediate acts as an electron sink, facilitating the subsequent dehydration and decarboxylation steps. The inactivation of the enzyme by sodium borohydride in the presence of its substrate provides strong evidence for the formation of this Schiff base intermediate, as the borohydride would reduce the imine bond, creating a stable, covalent linkage between the substrate and the enzyme nih.gov.
The enzyme exhibits specificity for 5-keto-4-deoxy-D-glucarate. While the detailed stereochemical aspects of the reaction are a subject of ongoing research, the formation of the Schiff base intermediate is a key determinant of the reaction's specificity and efficiency.
Kinetic Characterization of KdgD Isoforms
Kinetic studies have been conducted on several isoforms of 5-Keto-4-deoxy-D-glucarate Dehydratase/Decarboxylase, revealing variations in their catalytic efficiencies. The Michaelis-Menten constants (K_m) and catalytic constants (k_cat) have been determined for the enzymes from Acinetobacter baylyi ADP1, Comamonas testosteroni KF-1, and Polaromonas naphthalenivorans CJ2 nih.govresearchgate.netnih.gov.
The K_m value is an indicator of the substrate concentration at which the enzyme reaches half of its maximum velocity and is inversely related to the enzyme's affinity for its substrate. The k_cat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
| Organism | K_m (mM) | k_cat (s⁻¹) | Reference |
|---|---|---|---|
| Acinetobacter baylyi ADP1 | 1.0 | 4.5 | nih.govresearchgate.netnih.gov |
| Comamonas testosteroni KF-1 | 1.1 | 3.1 | nih.govresearchgate.netnih.gov |
| Polaromonas naphthalenivorans CJ2 | 1.1 | 1.7 | nih.govresearchgate.netnih.gov |
The thermal stability of KdgD isoforms has also been investigated, revealing differences that may be advantageous for biotechnological applications. The enzymes from Comamonas testosteroni and Polaromonas naphthalenivorans have demonstrated higher thermal stability compared to the isoform from Acinetobacter baylyi nih.govresearchgate.net. This enhanced stability suggests that these enzymes can maintain their catalytic activity at higher temperatures, which can be beneficial in industrial processes.
While detailed temperature-activity profiles are not extensively documented in the available literature, the relative thermal stabilities provide valuable insights into the robustness of these enzymes.
| Organism | Relative Thermal Stability | Reference |
|---|---|---|
| Acinetobacter baylyi ADP1 | Lower | nih.govresearchgate.net |
| Comamonas testosteroni KF-1 | Higher | nih.govresearchgate.net |
| Polaromonas naphthalenivorans CJ2 | Higher | nih.govresearchgate.net |
Subsequent Reactions in 4-Deoxyglucarate Degradation
The catabolism of D-glucarate converges on the intermediate 5-dehydro-4-deoxy-D-glucarate (also known as 5-keto-4-deoxy-D-glucarate or KDG). From this point, the metabolic pathway diverges depending on the microorganism. One major route involves the conversion of KDG to α-ketoglutarate, which then enters the central metabolic pathway of the citric acid cycle.
α-Ketoglutarate Semialdehyde Dehydrogenase (KgsD) Role
In several bacteria, including species of Pseudomonas and Acinetobacter baylyi, KDG is further metabolized to α-ketoglutarate semialdehyde (α-KGSA) nih.gov. The enzyme responsible for the final step in this conversion is α-ketoglutarate semialdehyde dehydrogenase (KgsD), also referred to as α-KGSA dehydrogenase nih.gov. This enzyme catalyzes the NAD(P)+-dependent oxidation of α-KGSA to α-ketoglutarate nih.govuniprot.orgnih.govnih.gov.
The kinetic properties of KgsD can vary between different organisms. For instance, in Acinetobacter baylyi ADP1, the α-KGSA dehydrogenase exhibits cooperative kinetics nih.gov. In contrast, the enzyme from Pseudomonas putida does not show such cooperativity nih.gov. Furthermore, different isozymes of KgsD can exist within the same organism, each with distinct coenzyme specificities and regulatory mechanisms. For example, Azospirillum brasilense possesses at least two KgsD isozymes; one is NAD+-dependent and induced by D-glucarate and D-galactarate, while another is involved in L-arabinose metabolism uniprot.orgnih.gov.
| Enzyme | Organism | Substrate | Coenzyme Preference | Kinetic Properties |
| α-Ketoglutarate Semialdehyde Dehydrogenase (KgsD) | Acinetobacter baylyi ADP1 | α-Ketoglutarate Semialdehyde | NADP+ | Cooperative kinetics |
| α-Ketoglutarate Semialdehyde Dehydrogenase (KgsD) | Pseudomonas putida | α-Ketoglutarate Semialdehyde | NADP+ | Non-cooperative kinetics |
| KGSADH-II | Azospirillum brasilense | α-Ketoglutarate Semialdehyde | NAD+ | High substrate specificity |
Integration into the Citric Acid Cycle
The product of the KgsD-catalyzed reaction, α-ketoglutarate, is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle) nih.gov. This cycle is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. By converting this compound into α-ketoglutarate, microorganisms can funnel the carbon skeletons from D-glucarate into this central energy-yielding pathway nih.gov. The entry of α-ketoglutarate into the citric acid cycle allows for the generation of reducing equivalents (NADH and FADH2) and ATP, thus providing both energy and biosynthetic precursors for the cell nih.gov.
Divergent Metabolic Fates of this compound in Microorganisms
In contrast to the pathway leading to α-ketoglutarate, an alternative catabolic route for 5-dehydro-4-deoxy-D-glucarate exists, which is prominently found in Escherichia coli nih.gov. This pathway involves an aldol cleavage of KDG, leading to the formation of pyruvate (B1213749) and tartronate (B1221331) semialdehyde nih.govnih.gov.
Pyruvate and Glycerate Production
The enzyme 2-dehydro-3-deoxyglucarate aldolase (also known as KDG aldolase) catalyzes the cleavage of 5-dehydro-4-deoxy-D-glucarate into pyruvate and tartronate semialdehyde nih.govwikipedia.org. Pyruvate is a central metabolite that can be further oxidized in the citric acid cycle to generate energy or used as a precursor for various biosynthetic pathways nih.gov.
The other product, tartronate semialdehyde, is subsequently reduced to D-glycerate by the action of tartronate semialdehyde reductase, a reaction that typically utilizes NADH as the reducing equivalent nih.govnih.govresearchgate.net. D-glycerate is an intermediate in several metabolic pathways, including the D-glycerate pathway which is part of allantoin degradation in some bacteria ebi.ac.uk.
| Enzyme | Reaction | Product 1 | Product 2 |
| 2-Dehydro-3-deoxyglucarate aldolase | Cleavage of 5-dehydro-4-deoxy-D-glucarate | Pyruvate | Tartronate semialdehyde |
| Tartronate semialdehyde reductase | Reduction of tartronate semialdehyde | D-Glycerate | - |
Tartronate Semialdehyde and 2-Phosphoglycerate Formation
The D-glycerate formed from the reduction of tartronate semialdehyde can be further metabolized by phosphorylation. The enzyme glycerate kinase catalyzes the ATP-dependent phosphorylation of D-glycerate to produce 2-phosphoglycerate nih.gov. In some metabolic contexts, the eventual product is 3-phosphoglycerate, which is an intermediate in glycolysis nih.govebi.ac.uk. The formation of 2-phosphoglycerate directly links the catabolism of this compound to the central glycolytic pathway, allowing for the generation of ATP and pyruvate wikipedia.org. The conversion of 2-phosphoglycerate to phosphoenolpyruvate is a key step in glycolysis, catalyzed by enolase nih.govwikipedia.org.
| Starting Compound | Enzyme | Product | Metabolic Pathway Integration |
| D-Glycerate | Glycerate Kinase | 2-Phosphoglycerate | Glycolysis |
| 2-Phosphoglycerate | Enolase | Phosphoenolpyruvate | Glycolysis |
Biological Roles and Distribution of 4 Deoxyglucarate Metabolism
Microbial Metabolism of Hexuronic and Aldaric Acids
The metabolism of hexuronic and aldaric acids, which are sugar acids derived from glucose and other monosaccharides, is a critical capability for many microorganisms, allowing them to utilize a variety of carbon sources. D-glucarate, an aldaric acid, is catabolized through specific enzymatic pathways in which 4-Deoxyglucarate (also known as 5-dehydro-4-deoxy-D-glucarate or KDG) is a central intermediate. nih.govebi.ac.uk These pathways are particularly well-documented in Gram-negative bacteria. researchgate.net
Gram-negative bacteria have evolved diverse and efficient pathways to degrade sugar acids like D-glucarate.
Acinetobacter baylyi : This soil bacterium utilizes an alternative pathway for D-glucarate degradation. nih.gov It can grow using D-glucarate as its sole carbon source. nih.gov The pathway involves the enzyme D-glucarate dehydratase, which converts D-glucarate to 5-dehydro-4-deoxy-D-glucarate. nih.gov This intermediate is then acted upon by 5-dehydro-4-deoxyglucarate dehydratase (also called keto-deoxy glucarate (B1238325) dehydratase/decarboxylase), which catalyzes its dehydration and decarboxylation to form α-ketoglutarate semialdehyde. nih.govelsevierpure.com
Comamonas testosteroni : This bacterium is known for its ability to degrade a wide range of complex organic compounds, including steroids and aromatic compounds. wikipedia.orgnorthwestern.edu Its metabolic machinery includes a 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase, an enzyme that processes the intermediate derived from glucarate, highlighting its role in sugar acid catabolism. elsevierpure.com
Polaromonas naphthalenivorans : This naphthalene-degrading bacterium also possesses a 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase, indicating its capacity to metabolize glucarate via the this compound intermediate. elsevierpure.comnih.gov
Escherichia coli : The D-glucarate degradation pathway is well-characterized in E. coli. nih.gov The enzyme glucarate dehydratase (GudD) converts D-glucarate into 5-dehydro-4-deoxy-D-glucarate. ebi.ac.ukuniprot.orgnih.gov This intermediate is then reduced by D-glucarate aldolase (B8822740) (GarL) to tartronate (B1221331) semialdehyde, which is further metabolized. nih.gov
Pseudomonas species : In Pseudomonas acidovorans (now reclassified as Comamonas acidovorans), D-glucarate is converted by a dehydratase into 4-deoxy-5-oxoglucarate (an alternative name for 5-dehydro-4-deoxy-D-glucarate). nih.govnih.gov This intermediate is then converted in a single enzymatic step to 2,5-dioxovalerate, with the removal of water and carbon dioxide. nih.govnih.gov
| Bacterium | Key Enzyme(s) in this compound Metabolism | Pathway Intermediate(s) | Final Product(s) of Pathway |
| Acinetobacter baylyi ADP1 | D-glucarate dehydratase; 5-dehydro-4-deoxyglucarate dehydratase | 5-dehydro-4-deoxy-D-glucarate | α-ketoglutarate semialdehyde |
| Comamonas testosteroni KF-1 | 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase | 5-dehydro-4-deoxy-D-glucarate | α-ketoglutarate semialdehyde |
| Polaromonas naphthalenivorans CJ2 | 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase | 5-dehydro-4-deoxy-D-glucarate | α-ketoglutarate semialdehyde |
| Escherichia coli K12 | Glucarate dehydratase (GudD); D-glucarate aldolase (GarL) | 5-dehydro-4-deoxy-D-glucarate | Tartronate semialdehyde |
| Pseudomonas acidovorans | D-glucarate dehydratase | 4-deoxy-5-oxoglucarate | 2,5-dioxovalerate |
The ability to use dicarboxylic acid sugars like glucarate is widespread among Gram-negative bacteria, particularly within the Proteobacteria phylum, including the Enterobacteriaceae, Moraxellaceae, and Pseudomonadaceae families. researchgate.net Two main pathways for D-glucarate catabolism have been identified:
The Dehydratase/Aldolase Pathway: This pathway, famously characterized in E. coli, involves the dehydration of D-glucarate to 5-dehydro-4-deoxy-D-glucarate by glucarate dehydratase. nih.govnih.gov This intermediate is then cleaved by an aldolase to tartronate semialdehyde and pyruvate (B1213749). The tartronate semialdehyde is subsequently reduced to D-glycerate, which enters central metabolism after being phosphorylated. nih.gov
The Alternative (Oxidative) Pathway: This pathway is found in bacteria like Acinetobacter baylyi and Pseudomonas species. nih.gov It also begins with the dehydration of D-glucarate to 5-dehydro-4-deoxy-D-glucarate. nih.govnih.gov However, instead of an aldolase, a 5-dehydro-4-deoxyglucarate dehydratase/decarboxylase acts on this intermediate, converting it to α-ketoglutarate semialdehyde, which is then oxidized to α-ketoglutarate, a key component of the citric acid cycle. nih.govelsevierpure.com This pathway directly links glucarate metabolism to central energy production. researchgate.net
This compound and its associated enzymes are integral components of the broader ascorbate (B8700270) and aldarate metabolic network. ecmdb.cawikipedia.org This network encompasses the synthesis and breakdown of ascorbic acid (vitamin C) and various sugar acids. gosset.ai The catabolism of aldarates like D-glucarate and galactarate, and hexuronates like D-galacturonate, often converges on intermediates such as this compound. researchgate.netresearchgate.net
For instance, the oxidative pathway for D-galacturonate catabolism can lead to the formation of 5-dehydro-4-deoxy-D-glucarate, the same intermediate found in glucarate degradation. researchgate.net This metabolic connection allows organisms to channel various sugar acids into a common degradative route that feeds into the central carbon metabolism. researchgate.net The proper functioning of ascorbate and aldarate metabolism is crucial for protecting cells against oxidative damage. creative-proteomics.comresearchgate.net Glucarate dehydratase, the enzyme that produces 5-dehydro-4-deoxy-D-glucarate, belongs to the enolase superfamily and is a key player in this pathway, catalyzing the dehydration of both D-glucarate and L-idarate. ebi.ac.uk
The alternative pathway for glucarate degradation found in organisms like Acinetobacter baylyi and Pseudomonas acidovorans is a prime example of non-phosphorylative sugar acid metabolism. nih.govnih.gov In this pathway, D-glucarate is converted through the intermediate 5-dehydro-4-deoxy-D-glucarate and subsequently to α-ketoglutarate semialdehyde without the involvement of phosphorylation steps. nih.govelsevierpure.com This contrasts with the classic Entner-Doudoroff pathway or the later stages of the E. coli glucarate pathway, where phosphorylation of intermediates is a key feature. nih.gov This non-phosphorylative strategy provides a direct route from a sugar acid to an intermediate of the citric acid cycle, representing an efficient metabolic adaptation. nih.govresearchgate.net
Genetic Regulation of this compound Related Pathways
The expression of genes involved in the degradation of glucarate and other sugar acids is tightly controlled to ensure that the necessary enzymes are produced only when their substrate is available. This regulation is primarily managed at the transcriptional level by specific regulatory proteins that can sense the presence of metabolites and modulate gene expression accordingly. researchgate.net
The metabolic pathways involving this compound are controlled by a network of transcriptional regulators, which vary among different bacteria. researchgate.net
GudR : In Escherichia coli, the gud operon, which includes the gene for glucarate dehydratase (gudD), is involved in glucarate catabolism. uniprot.orgnih.gov The regulation of this system involves specific transcriptional factors that respond to the presence of glucarate.
UdhR : The enzyme D-galacturonate dehydrogenase (Udh) is a key enzyme in the oxidative pathway of galacturonate catabolism, which can converge with the glucarate pathway. researchgate.net The expression of the gene encoding this enzyme is often controlled by a regulator, designated UdhR, which ensures that the pathway is activated in the presence of D-galacturonate. researchgate.net
Other Regulators : Studies in various Proteobacteria have identified novel transcriptional regulators that control the genes for hexuronate and aldarate utilization. researchgate.net For example, in Acinetobacter baylyi, the genes for D-glucarate metabolism are organized in a cluster, and their expression is regulated to allow for efficient use of glucarate as a carbon source. nih.gov The identification of these regulators is crucial for understanding the metabolic flexibility of these organisms.
| Regulator | Known or Putative Function | Associated Pathway(s) |
| GudR | Regulates the gud operon in response to glucarate. | Glucarate catabolism in E. coli. |
| UdhR | Controls the expression of D-galacturonate dehydrogenase (Udh). | Oxidative D-galacturonate catabolism. |
| GguR | Transcriptional regulator for glucarate/galactarate utilization. | Glucarate and galactarate catabolism. |
| GulR | Regulator for L-gulonate utilization. | Ascorbate/Aldarate metabolism. |
Gene Expression Analysis in Response to Substrates
The expression of genes responsible for this compound metabolism is tightly controlled in response to the availability of specific substrates. In Escherichia coli, the genes for D-glucarate (gud) and D-galactarate (gar) degradation are organized into three distinct transcriptional units: gudPD, garPLRK, and garD. nih.govnih.gov The regulation of these operons is coordinated by a single transcriptional activator protein known as CdaR (Carbohydrate diacid regulator), also referred to as SdaR. nih.govuniprot.orgunam.mx
CdaR functions as a positive regulator. nih.gov In the presence of inducing molecules, CdaR binds to the promoter regions of the target operons, activating their transcription. nih.govunam.mx This allows the bacterium to efficiently synthesize the necessary enzymes only when their substrates are available. The expression of the cdaR gene itself is also positively autoregulated, meaning the CdaR protein enhances its own production when an inducer is present, creating a robust feed-forward loop. nih.gov
The primary inducers of the CdaR-regulated system are the initial substrates of the pathways, D-glucarate and D-galactarate, as well as their common metabolic intermediate, D-glycerate. nih.govnih.gov Studies analyzing the expression of lacZ reporter fusions to the operon promoters have shown that D-glycerate is the most potent inducer, followed by D-glucarate and D-galactarate. nih.gov This indicates that the cell modulates its response based on the specific metabolic intermediates present. The ability of all three compounds to act as inducers ensures the entire pathway is activated for the complete catabolism of the oxidized sugars. nih.gov
| Promoter Fusion | Basal Level (Glycerol) | Induced Level (D-Glucarate) | Induced Level (D-Galactarate) | Induced Level (D-Glycerate) |
|---|---|---|---|---|
| Φ(gudP-lacZ) | Low | Induced | Induced | Strongly Induced |
| Φ(garP-lacZ) | Low | Induced | Induced | Strongly Induced |
| Φ(garD-lacZ) | Low | Induced | Induced | Strongly Induced |
Evolutionary Aspects of this compound Metabolizing Enzymes
Enzyme Superfamily Diversification
The enolase superfamily is a prime example of divergent evolution, where a common ancestral protein structure and partial reaction have been adapted to perform numerous distinct chemical transformations. frontiersin.org The superfamily is partitioned into several subgroups, including the mandelate (B1228975) racemase (MR), muconate lactonizing enzyme (MLE), and D-glucarate dehydratase (GlucD) subgroups, based on differences in their active site architecture and the specific acid/base catalysts they employ. frontiersin.orgnih.gov
The diversification from a common ancestor is achieved by altering the active site residues that are responsible for the steps following the initial proton abstraction. nih.gov While the core catalytic machinery for forming the enolate intermediate is often conserved, variations in other parts of the active site determine the ultimate fate of this intermediate, leading to reactions as different as dehydration, epimerization, or cycloisomerization. nih.govnih.gov
Evidence of ongoing evolution within this pathway in E. coli can be seen in the existence of a GlucD-related protein (GlucDRP). acs.org This protein shares 72% sequence identity with the functional D-glucarate dehydratase (GlucD) and is encoded by a proximal gene, suggesting it arose from a gene duplication event. acs.org However, the GlucDRP is significantly less effective at catalyzing the dehydration and epimerization reactions, indicating it may be an evolutionary relic or a new enzyme in the process of acquiring a novel function. acs.org
Functional Divergence and Conservation
A closer look at D-glucarate dehydratase (GlucD) from E. coli reveals a mosaic of conserved and divergent features when compared to other enzymes in the mandelate racemase (MR) subgroup, to which it belongs. nih.govresearchgate.net
Conserved Features:
Core Mechanism: GlucD initiates its reaction by abstracting the C5 proton from its substrate, a mechanism homologous to the alpha-proton abstraction seen in all members of the enolase superfamily. nih.govresearchgate.net
Metal Ion Requirement: The enzyme requires a divalent metal ion (Mg²⁺) for activity, which is essential for stabilizing the negatively charged enediolate intermediate. nih.gov The residues that coordinate this metal ion are conserved. nih.gov
Structural Fold: It shares the common (β/α)₇β-barrel structural fold characteristic of the enolase superfamily.
Divergent Features:
Substrate Specificity: Unlike mandelate racemase, which acts on mandelate, GlucD has evolved to recognize dicarboxylates, specifically D-glucarate and L-idarate. nih.gov
Dual-Function Catalysis: GlucD is bifunctional, capable of both dehydration and epimerization of its substrates. nih.gov
Differential Use of Catalytic Bases: The active site contains two key basic residues, Lys-207 and His-339, which are homologous to the catalytic bases in mandelate racemase. nih.govresearchgate.net However, in GlucD, these residues have diverged to perform stereo-specific roles: His-339 abstracts the proton from D-glucarate, while Lys-207 abstracts the proton from the epimer L-idarate. nih.govunam.mx This functional partitioning allows a single active site to process two different epimers efficiently. unam.mx
Substrate Binding: The binding of the substrate's C6 carboxylate group as a bidentate ligand to the Mg²⁺ ion in GlucD represents a divergence from the binding mode observed in other related enzymes. This altered binding geometry is crucial for correctly positioning the substrate for catalysis by the specific His-339 and Lys-207 residues. nih.govresearchgate.net
This combination of conserved mechanisms and divergent, specialized functions illustrates how evolution has fine-tuned a general catalytic scaffold for a specific role in the metabolism of oxidized sugars.
Research Methodologies and Approaches for 4 Deoxyglucarate Studies
Enzymatic Activity Assays
Assaying the activity of enzymes involved in 4-deoxyglucarate metabolism is crucial for understanding their catalytic mechanisms and kinetics. Various methods have been developed to continuously or discontinuously measure the rate of these enzymatic reactions.
A continuous assay method has been developed to track the activity of enzymes like keto-deoxy glucarate (B1238325) dehydratase/decarboxylase (EC 4.2.1.41), which catalyzes the dehydration and decarboxylation of its substrate. researchgate.net This reaction, which converts 5-dehydro-4-deoxy-D-glucarate into 2,5-dioxopentanoate (B1259413), water, and carbon dioxide, can be monitored by observing the resulting change in pH. researchgate.netqmul.ac.uk
The assay is performed in a weakly buffered solution containing a pH indicator dye, such as bromothymol blue. researchgate.net As the enzymatic reaction proceeds and CO2 is released, the pH of the solution changes, leading to a corresponding change in the absorbance of the indicator dye. This change can be measured over time with a spectrophotometer, providing a real-time measurement of enzyme activity. This method is advantageous because it is continuous and can be used with either purified enzymes or crude cell extracts, making it suitable for various stages of research, including enzyme engineering and optimization. researchgate.net
Table 1: Kinetic Constants of 5-keto-4-deoxy-D-Glucarate Dehydratases/Decarboxylases Determined by pH-Shift Assay Data sourced from a comparative study of enzymes from different microorganisms. researchgate.net
| Enzyme Source | Km (mM) | kcat (s-1) |
| Acinetobacter baylyi ADP1 | 1.0 | 4.5 |
| Comamonas testosteroni KF-1 | 1.1 | 3.1 |
| Polaromonas naphthalenivorans CJ2 | 1.1 | 1.7 |
Spectrophotometric Detection of Keto Acids
Spectrophotometric assays are widely used due to their reproducibility and cost-effectiveness. creative-enzymes.com These assays monitor enzymatic reactions by measuring changes in light absorbance by the reaction solution. creative-enzymes.com For pathways involving this compound, a key product is often a keto acid like 2,5-dioxopentanoate. qmul.ac.uk
The detection of keto acids can be achieved through several spectrophotometric approaches:
Coupled Enzymatic Assays: The formation of a keto acid can be linked to the activity of a second, "coupling" enzyme that uses the keto acid as a substrate in a reaction that involves a change in absorbance. A common strategy involves coupling the reaction to an oxidoreductase that uses NADH or NADPH as a cofactor. creative-enzymes.com The oxidation of NADH to NAD+ or NADPH to NADP+ results in a decrease in absorbance at 340 nm, which can be continuously monitored to determine the reaction rate. creative-enzymes.comsigmaaldrich.comnih.gov For instance, assays for ketone bodies like acetoacetate (B1235776) utilize a 3-hydroxybutyrate (B1226725) dehydrogenase-catalyzed reaction where the change in NADH absorbance is directly related to the keto acid concentration. sigmaaldrich.com
Direct Detection: In some cases, the keto acid product itself may have a unique absorbance spectrum that allows for direct measurement. For example, some β-ketoacyl CoA derivatives form a characteristic absorbance peak at 303 nm when bovine serum albumin is added, allowing for their direct quantification. nih.gov
Continuous measurement of enzyme activity provides detailed kinetic data by monitoring the reaction's progress in real-time. frontiersin.org This is often preferable to discontinuous (end-point) assays.
Coupled Spectrophotometric Assays: As described previously, coupling the primary enzymatic reaction to a secondary, signal-producing reaction is a common strategy for continuous monitoring. creative-enzymes.comnih.gov For example, if a reaction involving a this compound metabolite releases ammonia, this can be coupled to the glutamate (B1630785) dehydrogenase reaction. The consumption of NADH in this secondary reaction is monitored at 340 nm, providing a continuous measure of the primary enzyme's activity. nih.gov
pH-Shift Assays: The pH-shift assay is an inherently continuous method, as it tracks the real-time change in pH resulting from the enzymatic reaction. researchgate.net This makes it particularly useful for detailed kinetic studies of decarboxylating enzymes in the this compound pathway. researchgate.net
Biochemical Characterization Techniques
Thorough characterization of the enzymes involved in this compound metabolism requires obtaining pure, active protein and accurately analyzing the substrates and products of the reactions they catalyze.
To study an enzyme in detail, it must be isolated from other cellular components. This is typically achieved by overexpressing the protein in a host organism, such as Escherichia coli, and then purifying it. bio-rad.com
The general workflow involves several key steps:
Cloning: The gene encoding the target enzyme, for example, 5-dehydro-4-deoxyglucarate dehydratase, is inserted into a plasmid vector. bio-rad.comnih.gov Often, the gene is fused with a sequence that adds a "tag" (e.g., a polyhistidine or His-tag) to the protein, which facilitates purification. nih.gov
Expression: The plasmid is introduced into a suitable expression host like E. coli. researchgate.netbio-rad.com The cells are cultured, and protein expression is induced, leading to the production of large quantities of the target enzyme. bio-rad.com
Lysis: The cells are broken open (lysed) to release the cellular contents, including the overexpressed protein. bio-rad.com
Purification: The target protein is separated from the rest of the cellular proteins. Affinity chromatography is a powerful and widely used method for this step. bio-rad.com If a His-tag was added, the cell lysate is passed through a chromatography column containing nickel or cobalt ions, which specifically bind to the His-tag. The desired protein is retained on the column while other proteins are washed away. The purified protein can then be eluted from the column. nih.gov
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific technique used to separate, identify, and quantify components in a mixture. nih.gov It is an indispensable tool for analyzing the substrates and products in studies of this compound metabolism. frontiersin.orgbiorxiv.org
The method involves injecting the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the different components of the sample are separated based on their interactions with the stationary phase. nih.gov
For analyzing compounds like this compound and related keto acids, Reverse-Phase HPLC (RP-HPLC) is often employed. ekb.eg A specific HPLC method has been developed to quantify 2-Keto-3-deoxy-gluconate (KDG), a metabolite structurally related to intermediates in the this compound pathway. biorxiv.org This method involves:
Derivatization: To enhance detection sensitivity, the carbonyl groups of the keto acid are chemically modified (derivatized) with a reagent like O-phenylenediamine (OPD) before HPLC analysis. biorxiv.org
Separation: The derivatized sample is separated on a C18 column using a gradient mobile phase, for example, a mixture of acetonitrile (B52724) and trifluoroacetic acid. biorxiv.org
Detection: The separated components are detected as they exit the column, commonly with an ultraviolet (UV) or fluorescence detector. biorxiv.org
This approach allows for the accurate quantification of the substrate and product over the course of an enzymatic reaction and can distinguish between structurally similar compounds. biorxiv.org
Mass Spectrometry (MS) for Metabolite Identification
Mass spectrometry (MS) is a critical analytical technique for the identification and quantification of metabolites within biological systems, including intermediates of the D-glucarate degradation pathway like this compound (also known as 5-keto-4-deoxy-D-glucarate or KDG). This method allows for the precise determination of molecular weights and fragmentation patterns of compounds, enabling their unambiguous identification.
Liquid chromatography coupled with mass spectrometry (LC/MS) is a particularly powerful approach. In studies of D-glucarate metabolism in Acinetobacter baylyi ADP1, LC/MS experiments were essential for detecting each intermediate of the degradation pathway. nih.gov For instance, after incubating D-glucarate with D-glucarate dehydratase, the product KDG was monitored and identified in the positive ionization mode, showing a mass-to-charge ratio (m/z) of 193.0341, which corresponds to its protonated form [M+H]⁺. nih.gov
Further enzymatic conversion of KDG to α-ketoglutarate semialdehyde and subsequently to α-ketoglutarate was also confirmed using LC/MS. The final product, α-ketoglutarate, was detected in the positive ionization mode with a measured m/z of 147.0293. nih.gov The identity was further validated by tandem MS (MS/MS) experiments, which generate specific fragment ions. The fragmentation pattern of the enzymatically produced α-ketoglutarate matched that of a commercial standard, confirming the proposed metabolic pathway. nih.gov These LC/MS analyses provided conclusive evidence for the identity of each metabolite and the function of the enzymes involved in the D-glucarate degradation pathway. nih.gov
The general workflow for metabolite identification using mass spectrometry involves separating the complex mixture of molecules from a biological sample, typically using liquid chromatography. The separated molecules are then ionized and sent into the mass spectrometer, which measures their mass-to-charge ratios. For confirmation, specific ions can be selected and fragmented to produce a characteristic MS/MS spectrum, which serves as a structural fingerprint. youtube.comnih.gov This methodology is broadly applicable for studying various metabolic pathways. nih.govnih.gov
Structural Biology Approaches (e.g., X-ray Crystallography of Related Enzymes)
Structural biology, particularly X-ray crystallography, provides atomic-level insights into the three-dimensional structure of enzymes, which is fundamental to understanding their catalytic mechanisms. numberanalytics.combiologiachile.cl For the this compound pathway, crystallographic studies of enzymes like D-glucarate dehydratase have been instrumental.
D-glucarate dehydratase catalyzes the conversion of D-glucarate to 5-keto-4-deoxy-D-glucarate (KDG). nih.govebi.ac.uk This enzyme is a member of the enolase superfamily. nih.govebi.ac.uk X-ray crystallography has been used to determine the structures of D-glucarate dehydratase from Escherichia coli in complex with its substrate (D-glucarate) and competitive inhibitors, including 4-deoxy-D-glucarate. nih.gov These studies revealed the key amino acid residues in the active site that are responsible for binding the substrate and the essential Mg²⁺ cofactor. The ligands for the magnesium ion were identified as Asp235, Glu266, and Asn289. nih.gov
The crystal structures also confirmed the positions of crucial catalytic residues, Lys207 and His339, which act as bases to abstract a proton from the substrate, initiating the dehydration reaction. nih.gov Interestingly, the geometry of the bound product, KDG, suggested a reversal of the expected stereochemical roles of these catalytic residues compared to other enzymes in the same superfamily, like mandelate (B1228975) racemase. nih.gov As of late 2007, several structures for glucarate dehydratase have been solved and are available in the Protein Data Bank (PDB). wikipedia.org
| Enzyme Name | Organism | PDB Accession Codes | Key Findings from Structural Studies |
| D-glucarate dehydratase | Escherichia coli | 1BQG, 1EC7, 1EC8, 1EC9, 1ECQ, 1JCT, 1JDF wikipedia.org | Identification of active site residues (Lys207, His339) and Mg²⁺ ligands (Asp235, Glu266, Asn289). nih.gov Revealed the geometry of the bound product, KDG. nih.gov |
| dTDP-D-glucose 4,6-dehydratase | Salmonella enterica | Not specified | Provided insights into the dehydratase mechanism within the SDR superfamily. core.ac.uk |
This table summarizes key structural biology findings for enzymes related to dehydratase activity.
These structural studies, often combined with site-directed mutagenesis, allow researchers to probe the specific roles of individual amino acids in catalysis and substrate binding, providing a detailed picture of the enzyme's mechanism. numberanalytics.comnih.gov
Genetic and Genomic Approaches
Genetic and genomic strategies are fundamental for identifying the genes that encode the enzymes of a metabolic pathway and for understanding their regulation and evolution.
Gene Deletion and Mutant Profiling
Gene deletion is a powerful technique to determine the function of a specific gene. By creating a mutant organism that lacks a particular gene, researchers can observe the resulting phenotype to infer the gene's role. In the study of this compound metabolism, this approach has been highly effective.
In Acinetobacter baylyi ADP1, which utilizes an alternative D-glucarate degradation pathway, a complete collection of single-gene deletion mutants was constructed. nih.gov This library of approximately 2,450 mutants was screened for growth on a minimal medium with D-glucarate as the sole carbon source. nih.gov This high-throughput profiling led to the identification of the specific genes essential for D-glucarate degradation. nih.gov For example, mutants with deletions in genes encoding D-glucarate dehydratase, KDG dehydratase, and α-ketoglutarate semialdehyde dehydrogenase were unable to grow on D-glucarate, directly implicating these genes in the pathway. nih.gov
Similarly, in Salmonella Typhimurium, a deletion mutant for the gudT gene, which encodes a putative glucarate permease, was created. nih.gov This gudT mutant strain showed deficient growth when glucarate was the only carbon source, confirming the gene's role in transporting glucarate into the cell. nih.gov This approach of creating targeted deletions and profiling the resulting mutants is a cornerstone of functional genomics, allowing for the systematic dissection of metabolic networks. nih.govnih.gov
Transcriptional Analysis (e.g., Quantitative PCR)
Transcriptional analysis measures the expression levels of genes, providing insights into how metabolic pathways are regulated. Quantitative real-time PCR (qPCR) is a highly sensitive and accurate method for quantifying mRNA levels of specific genes. nih.govplos.org
In the context of D-glucarate metabolism in Acinetobacter baylyi, transcriptional analyses were performed to understand the regulation of the identified degradation genes. nih.gov This type of analysis can reveal whether the genes are expressed constitutively or if their expression is induced by the presence of the substrate (D-glucarate). The relative expression levels of target genes are typically calculated by normalizing them to the expression of a stably expressed reference gene, often called a housekeeping gene. nih.govplos.org The 2-ΔΔCT method is a common approach for calculating these relative changes in gene expression from qPCR data. nih.gov
By measuring the transcript levels of the D-glucarate dehydratase and other pathway genes under different conditions (e.g., with and without D-glucarate in the growth medium), researchers can elucidate the regulatory mechanisms that control the metabolic flux through the pathway. nih.govresearchgate.net
| Technique | Application in Metabolic Studies | Key Information Obtained |
| Quantitative PCR (qPCR) | Measuring mRNA levels of genes in the this compound pathway. nih.gov | - Relative gene expression levels. nih.gov - Identification of induced or repressed genes under specific conditions. - Understanding the transcriptional regulation of the metabolic pathway. nih.gov |
This table outlines the application of qPCR in studying gene expression related to metabolic pathways.
Comparative Genomics and Pathway Reconstruction
Comparative genomics involves comparing the genomic features of different organisms to identify conserved genes and gene clusters, which can be used to reconstruct metabolic pathways. researchgate.net This approach is based on the principle that genes involved in a common function are often located together in the genome (in operons) and are conserved across species that share the same metabolic capability.
The D-glucarate catabolic pathway in Escherichia coli has been well-characterized, and its genes have been identified. nih.gov By comparing the genome of E. coli with that of Salmonella Typhimurium, researchers found that the enzymes of the D-glucarate catabolic pathways share similar functions and high sequence homology (around 97%). nih.gov This comparative analysis allowed for the rapid annotation of the pathway in S. Typhimurium.
Similarly, in the study of the alternative D-glucarate pathway in Acinetobacter baylyi, its genome was compared to that of Pseudomonas putida. nih.gov The genes involved in D-glucarate degradation in P. putida are mostly co-located on the genome. nih.gov This comparison helped in identifying the homologous genes in A. baylyi and reconstructing its pathway, which involves the conversion of D-glucarate to KDG and then to α-ketoglutarate. nih.gov This method is a powerful predictive tool in genomics, enabling the inference of function for uncharacterized genes based on their similarity to known genes in other organisms. researchgate.net
Next-Generation Sequencing for Genome Investigation
Next-generation sequencing (NGS) technologies have revolutionized genomics by enabling high-throughput, massively parallel sequencing of DNA and RNA. nih.govasm.org This allows for the rapid and cost-effective sequencing of entire microbial genomes (Whole Genome Sequencing, WGS). nih.gov
For organisms that metabolize this compound, WGS provides the complete genetic blueprint. This foundational data is crucial for all other genomic analyses, including comparative genomics, pathway reconstruction, and identifying targets for gene deletion. nih.govnih.gov For instance, the initial annotation of the Acinetobacter baylyi ADP1 genome was a prerequisite for the subsequent functional genomics studies that identified the genes of the D-glucarate pathway. nih.gov
NGS can also be used for transcriptomics (RNA-Seq) to provide a global view of gene expression, offering a more comprehensive alternative to qPCR by measuring the expression levels of all genes in the genome simultaneously. nih.gov Furthermore, NGS is instrumental in metagenomics, where the genetic material from an entire community of organisms (e.g., from a soil or gut sample) is sequenced. frontiersin.org This can reveal the metabolic potential of the community, including the presence and diversity of pathways for degrading compounds like D-glucarate. frontiersin.org The ability of NGS to generate vast amounts of sequence data provides unprecedented opportunities to discover new enzymes, pathways, and organisms involved in the metabolism of this compound and other compounds. asm.orgyoutube.com
Computational and In Silico Methodologies
Computational and in silico approaches have become indispensable in modern enzymology, offering insights into reaction mechanisms, enzyme-substrate interactions, and substrate specificity at a level of detail that is often unattainable through experimental methods alone. These methodologies are particularly valuable for studying complex metabolic pathways, such as those involving this compound and its precursors. By simulating molecular interactions and catalytic events, researchers can build predictive models that guide further experimental work, including enzyme engineering and inhibitor design.
Quantum Mechanical/Molecular Mechanics (QM/MM) Simulations for Enzyme Catalysis
Quantum mechanical/molecular mechanical (QM/MM) simulations represent a powerful computational strategy for studying enzymatic reactions. This hybrid method allows for the detailed investigation of chemical transformations by treating the electronically active region of the enzyme and substrate (the QM region) with high-level quantum mechanics, while the surrounding protein and solvent environment (the MM region) is described using more computationally efficient molecular mechanics force fields. rsc.org This approach provides a balance between accuracy and computational cost, making it feasible to model complex enzyme-catalyzed reactions. rsc.orgresearchgate.net
A pertinent example of this methodology is its application to understanding the stereospecificity of D-glucarate dehydratase (GlucD), an enzyme that catalyzes the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate, a direct precursor in some metabolic pathways leading to this compound. escholarship.orgscispace.com QM/MM calculations have been employed to explore how GlucD achieves its stereospecificity. escholarship.org These studies have revealed that both the binding of the substrate and the chemical steps of the reaction contribute significantly to the enzyme's specificity. escholarship.org
The findings from such QM/MM simulations can elucidate the specific roles of active site amino acid residues in catalysis and substrate recognition. rsc.orgnih.gov By modeling the transition states of the reaction, researchers can gain a deeper understanding of the factors that determine the catalytic efficiency (kcat/KM) of an enzyme for a particular substrate. escholarship.org Although computationally intensive, QM/MM methods provide a detailed view of enzyme mechanisms that is crucial for predicting enzyme function and for guiding the redesign of enzymes for novel applications. escholarship.org
Table 1: Key Enzymes in the this compound Metabolic Pathway Studied by Computational Methods
| Enzyme Name | EC Number | Reaction in Pathway | Relevance of Computational Study |
| D-glucarate dehydratase (GlucD) | 4.2.1.40 | D-Glucarate → 5-Keto-4-deoxy-D-glucarate + H₂O | QM/MM simulations have been used to investigate its stereospecificity and catalytic mechanism. escholarship.orgscispace.com |
| 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase | 4.2.1.41 | 5-Keto-4-deoxy-D-glucarate → α-Ketoglutarate semialdehyde + CO₂ + H₂O | While direct QM/MM studies are not widely reported, this enzyme is a potential target for such analysis to understand its dual dehydratase/decarboxylase activity. nih.govnih.gov |
| 2-keto-3-deoxygluconate aldolase (B8822740) (KDG aldolase) | 4.1.2.14 | 2-Keto-3-deoxy-D-gluconate → Pyruvate (B1213749) + D-Glyceraldehyde | Structural studies provide a basis for future QM/MM simulations to understand its substrate promiscuity. nih.gov |
Virtual Screening for Substrate Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a biological target, such as an enzyme. nih.gov This methodology is particularly useful for identifying novel substrates for enzymes or for discovering potential inhibitors. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a common approach. In this method, candidate molecules are computationally "docked" into the active site of the enzyme, and their binding affinity is estimated using scoring functions. nih.gov
While there is a lack of specific published research detailing the use of virtual screening to identify novel substrates for enzymes that directly metabolize this compound, this methodology holds significant potential for advancing our understanding of its metabolic pathways. For instance, enzymes such as 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase from various microbial sources have been identified and characterized. nih.govnih.gov The known three-dimensional structures of homologous enzymes could be used to build models for these enzymes, which could then be employed in virtual screening campaigns.
A hypothetical virtual screening workflow to identify new substrates for an enzyme in the this compound pathway would involve several steps:
Target Preparation: Obtain or model the 3D structure of the enzyme of interest, such as 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase. The active site would be defined based on known catalytic residues or comparison with homologous structures.
Library Selection: A library of small molecules, which could include natural products or synthetic compounds, would be chosen for screening.
Docking and Scoring: The small molecules in the library would be docked into the enzyme's active site using software like iDock or AutoDock. nih.gov The binding poses would be evaluated and ranked based on a scoring function that predicts binding affinity.
Hit Selection and Experimental Validation: The top-ranking compounds, or "hits," would be selected for experimental validation to determine if they are indeed substrates for the enzyme.
This in silico approach can rapidly narrow down a vast chemical space to a manageable number of promising candidates for experimental testing, thereby accelerating the discovery of novel enzyme functions and metabolic capabilities related to this compound.
Biotechnological and Industrial Applications of 4 Deoxyglucarate Metabolism
Enzymatic Synthesis of Value-Added Chemicals
The enzymatic conversion of compounds within the 4-deoxyglucarate metabolic route provides a direct line to several chemicals with high industrial value. This biocatalytic approach presents a more sustainable alternative to traditional chemical synthesis.
A key application of this compound metabolism is the production of α-ketoglutarate (AKG), a central intermediate in the citric acid cycle. nih.govresearchgate.netsci-hub.se The oxidative pathway for hexuronic acids, found in various microorganisms, can be harnessed to generate AKG. nih.govresearchgate.netelsevierpure.com
The process begins with the dehydration of D-glucarate to form 5-keto-4-deoxy-D-glucarate (KDG), a reaction catalyzed by D-glucarate dehydratase. nih.gov The crucial next step involves the enzyme 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase (KdgD), which catalyzes both the dehydration and decarboxylation of KDG to produce α-ketoglutarate semialdehyde (KGS). nih.govresearchgate.netelsevierpure.comnih.govenzyme-database.org Finally, α-ketoglutarate semialdehyde dehydrogenase facilitates the oxidation of KGS to yield the final product, α-ketoglutarate. nih.govnih.gov This pathway has been effectively reconstituted in vitro. nih.gov
Research has demonstrated the feasibility of this bioconversion. A systems biocatalysis approach utilizing enzymes from this pathway to convert glucuronate to α-ketoglutarate achieved a high yield of 92% within five hours. researchgate.net This highlights the efficiency and potential for industrial-scale production of AKG and its derivatives, which have applications in the pharmaceutical, food, and chemical industries. nih.govmdpi.com
Enzymatic Pathway from D-Glucarate to α-Ketoglutarate
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | D-Glucarate | D-Glucarate Dehydratase | 5-Keto-4-deoxy-D-glucarate (KDG) |
| 2 | 5-Keto-4-deoxy-D-glucarate (KDG) | 5-Keto-4-deoxy-D-glucarate Dehydratase/Decarboxylase (KdgD) | α-Ketoglutarate Semialdehyde (KGS) |
1,4-Butanediol (B3395766) (BDO) is a significant polymer intermediate and industrial solvent, with a global market traditionally reliant on petrochemical precursors. google.com Metabolic engineering has enabled the development of biosynthetic pathways to produce BDO from renewable resources. researchgate.net
One of the most efficient synthetic pathways utilizes α-ketoglutarate, a direct product of this compound metabolism, as a starting precursor. researchgate.net This pathway involves a series of enzymatic conversions, beginning with the decarboxylation of α-ketoglutarate. google.com This reaction produces succinic semialdehyde, which is then reduced to 4-hydroxybutanoic acid (4-HB), a key precursor for BDO. google.comresearchgate.net Further enzymatic steps convert 4-HB into the final 1,4-butanediol product. The development of non-naturally occurring microbial organisms expressing the necessary enzymes for these pathways allows for the direct biosynthesis and secretion of BDO. google.com
Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single reaction vessel, are a powerful strategy for efficient bioproduction. nih.govrsc.org These one-pot syntheses offer numerous advantages, including reduced processing time, lower costs, and the ability to overcome unfavorable thermodynamic equilibria by pulling the reaction forward. researchgate.netmdpi.com
In the context of this compound metabolism, cascade reactions have been successfully developed. For instance, an in vitro cascade of five enzymes, including those from the uronic acid oxidative pathway, was constructed to produce α-ketoglutarate from glucuronate. researchgate.net This system drove the reaction to near-complete conversion. researchgate.net Similarly, a three-enzyme cascade combining D-glucarate dehydratase, KDG dehydratase, and α-ketoglutarate semialdehyde dehydrogenase has been shown to effectively generate α-ketoglutarate directly from D-glucarate. nih.gov The development of such multi-enzyme systems is a key step toward creating economically viable industrial processes for bioproduction from this compound and related substrates. rsc.org
Enzyme Engineering for Enhanced Catalytic Performance
To move from laboratory-scale demonstrations to robust industrial processes, the enzymes involved in this compound metabolism must often be improved. Enzyme engineering techniques are employed to enhance specific properties, such as catalytic efficiency and stability under process conditions. nih.govtudelft.nl
Research has focused on characterizing and engineering the enzymes of the this compound pathway, particularly 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase (KdgD). nih.govresearchgate.netelsevierpure.com Studies have compared the kinetic properties of KdgD from different microbial sources, revealing variations in their efficiency. nih.govresearchgate.netelsevierpure.com For example, the KdgD from Acinetobacter baylyi exhibits a higher k_cat value compared to the enzymes from Comamonas testosteroni and Polaromonas naphthalenivorans, although their K_m values are similar. nih.govresearchgate.netelsevierpure.com This information is crucial for selecting the best native enzyme for a given process or for identifying targets for protein engineering to further optimize these kinetic parameters for industrial application. nih.govdtu.dk
Kinetic Parameters of 5-Keto-4-deoxy-D-glucarate Dehydratase/Decarboxylase (KdgD) from Different Organisms
Data sourced from references nih.govresearchgate.netelsevierpure.com.
Industrial bioprocesses often operate at elevated temperatures to increase reaction rates and substrate solubility while minimizing microbial contamination. infinitabiotech.com Therefore, the thermal stability of the biocatalysts used is a critical parameter for operational stability. infinitabiotech.com
Studies on the enzymes of the this compound pathway have shown that thermal stability can vary significantly between homologs from different organisms. nih.govresearchgate.netelsevierpure.com For instance, the 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase (KdgD) enzymes from Comamonas testosteroni and Polaromonas naphthalenivorans were found to be more thermally stable than the enzyme from Acinetobacter baylyi. nih.govresearchgate.netelsevierpure.com
Where native enzymes lack sufficient robustness, protein engineering strategies can be applied. tudelft.nl Techniques such as site-directed mutagenesis, which involves substituting specific amino acids, can be used to increase the rigidity and thermal resistance of an enzyme. infinitabiotech.com Other methods include chemical modification and enzyme immobilization, which can protect the enzyme structure from denaturation at higher temperatures. researchgate.netmdpi.comresearchgate.net
Thermal Stability of KdgD Enzymes
Data sourced from references nih.govresearchgate.netelsevierpure.com.
Tailoring Substrate Specificity
The ability to tailor the substrate specificity of enzymes is a cornerstone of metabolic engineering, enabling the production of novel compounds and the utilization of non-native substrates. In the context of this compound metabolism, altering the substrate preference of key enzymes can redirect metabolic flux towards desired products. Techniques such as site-directed mutagenesis and computational modeling are pivotal in this endeavor.
Research has demonstrated the feasibility of modifying enzyme substrate specificity. For instance, site-directed mutagenesis of glutamate (B1630785) dehydrogenase from Bacillus subtilis has been shown to dramatically switch its preference from 2-oxoglutarate to oxaloacetate. researchgate.net This was achieved by mutating key residues within the active site, such as Lys80, Gly82, and Met101. researchgate.net Similarly, the substrate specificity of leucine (B10760876) dehydrogenase has been altered through molecular modeling and site-directed mutagenesis to mimic the active sites of other amino acid dehydrogenases, enabling it to act on substrates like L-phenylalanine and phenylpyruvate. nih.gov These examples highlight the potential for rationally re-engineering enzymes involved in this compound pathways.
In the pathway for D-glucarate degradation, D-glucarate dehydratase (GlucD) catalyzes the conversion of D-glucarate to 5-keto-4-deoxy-D-glucarate. thechemicalengineer.com Quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to understand the stereo-specificity of GlucD, revealing that both substrate binding and the chemical reaction steps contribute to its specificity. thechemicalengineer.com Such computational approaches can predict how mutations might alter substrate preference, guiding experimental efforts. For example, by identifying the amino acid residues that form the substrate-binding pocket, it is possible to create mutants with altered specificities. This has been successfully applied to 4-coumarate:CoA ligase, where modifying the substrate binding pocket generated variants capable of activating alternative substrates. nih.gov
The enzymes responsible for the later steps of the this compound pathway, such as 5-keto-4-deoxy-D-glucarate dehydratase (KdgD), are also targets for protein engineering. Studies have identified and characterized new KdgD enzymes from various microorganisms, providing a broader pool of biocatalysts with different properties that can be engineered for improved or altered activity. nih.govmdpi.comidtdna.com By applying principles learned from altering the specificity of other enzymes, it is conceivable to engineer these dehydratases to accept a wider range of substrates, leading to the synthesis of novel this compound derivatives.
Metabolic Engineering for Sustainable Bioproduction
Metabolic engineering offers a powerful framework for developing sustainable methods for producing valuable chemicals from renewable resources. This involves the rational design and modification of metabolic pathways in microorganisms to enhance the production of desired compounds like this compound.
Utilization of Lignocellulosic Biomass as Feedstock
Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is an abundant and renewable resource that does not compete with food crops. nih.gov The hemicellulose fraction is particularly rich in C5 sugars like D-xylose and L-arabinose, which can be fermented into value-added products. nih.govresearchgate.netnih.gov The hydrolysis of hemicellulose releases these sugars, which can then be used as a carbon source by engineered microorganisms. researchgate.netnih.govmdpi.commdpi.comnih.gov
The production of glucaric acid, a precursor to this compound, from glucose has been successfully demonstrated in engineered Escherichia coli and Saccharomyces cerevisiae. researchgate.netasm.orgresearchgate.net These engineered microbes express heterologous enzymes to create a synthetic pathway from glucose to glucaric acid. researchgate.netasm.orgresearchgate.net Building on this, research has focused on engineering microbes to utilize sugars derived from lignocellulose. For instance, E. coli has been engineered to produce glycolic acid from D-xylose by linking the Dahms pathway and the glyoxylate (B1226380) bypass. nih.gov Furthermore, Pseudomonas putida, a robust soil bacterium, has been engineered to simultaneously catabolize the five major components of corn stover lignocellulose, including D-xylose and L-arabinose. nrel.govnih.govresearchgate.netnrel.govosti.gov Such engineered strains provide a platform for converting lignocellulosic sugars into a variety of biochemicals, including the potential for this compound production. nrel.gov
The conversion of hemicellulosic hydrolysates to valuable chemicals is an active area of research. nih.govmdpi.com For example, hemicellulose hydrolysate from sugarcane bagasse has been used for microbial oil production. nih.gov This demonstrates the feasibility of using these complex sugar mixtures as fermentation feedstocks. By introducing the necessary metabolic pathways, it is possible to channel the carbon from these sugars towards the synthesis of this compound.
Development of Engineered Microorganisms for Metabolite Production
The development of engineered microorganisms is central to the success of sustainable bioproduction. Escherichia coli is a commonly used host for metabolic engineering due to its well-characterized genetics and rapid growth. researchgate.netosti.govnih.govsciepublish.com It has been successfully engineered to produce a range of chemicals, including four-, five-, and six-carbon lactams, and hyaluronic acid from glucose and galactose. researchgate.netosti.gov
A synthetic pathway for glucaric acid production was constructed in E. coli by co-expressing myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae and myo-inositol oxygenase (MIOX) from mice, which led to the production of glucuronic acid. The subsequent introduction of uronate dehydrogenase (Udh) from Pseudomonas syringae facilitated the conversion of glucuronic acid to glucaric acid, achieving titers over 1 g/L. researchgate.net Further optimization of this pathway by co-expressing two different uronate dehydrogenases in E. coli has led to even higher glucaric acid production, reaching 5.24 g/L in fed-batch cultures. mdpi.com
These engineered strains serve as a foundation for producing this compound. By incorporating a D-glucarate dehydratase, the produced glucaric acid can be converted to 5-keto-4-deoxy-D-glucarate, a key intermediate in the this compound metabolic pathway. Further enzymatic steps can then lead to this compound itself. The principles of metabolic engineering, such as pathway optimization and removal of competing reactions, would be applied to maximize the flux towards the desired product. researchgate.net
Future Research Directions in this compound-Related Biochemistry
The field of this compound-related biochemistry is poised for significant advancements, driven by the exploration of novel biocatalysts and the application of cutting-edge synthetic biology tools.
Exploration of Novel Enzymes and Metabolic Pathways
The discovery of new enzymes and metabolic pathways is crucial for expanding the toolbox for biocatalysis and metabolic engineering. nih.govillinois.edu The vast genomic data available provides a rich resource for identifying uncharacterized enzymes with potentially novel functions relevant to this compound metabolism. nih.govillinois.edu By analyzing sequence-function relationships within protein families, researchers can predict the functions of unknown enzymes and identify candidates for specific reactions. nih.govillinois.edu
Recent research has led to the discovery of novel pathways for carbohydrate metabolism, including those for deoxysugars. nih.gov Mechanistic studies have provided insights into how enzymes can cleave C-O bonds and perform other modifications to create these unique sugars. nih.gov The identification of new 5-keto-4-deoxy-D-glucarate dehydratases/decarboxylases from different microbial sources has already expanded the repertoire of available enzymes for the later steps of the this compound pathway. nih.govmdpi.com Future research will likely uncover more enzymes with diverse substrate specificities and catalytic properties, which can be harnessed for the synthesis of a wider array of this compound derivatives. The exploration of novel oxidoreductases, for example, could lead to new routes for the synthesis of this compound and its analogs.
Systems Biology Approaches to Understand Regulatory Networks
The metabolic pathways that catabolize this compound are intricately regulated to ensure efficient carbon utilization and to maintain metabolic homeostasis. A systems biology approach, which integrates high-throughput 'omics' data with computational modeling, is crucial for unraveling the complex regulatory networks governing these pathways. By combining transcriptomics, proteomics, metabolomics, and genomic information, researchers can construct detailed models of gene-protein-metabolite interactions, providing a holistic view of the regulatory architecture.
At the heart of the regulatory network for D-glucarate and D-galactarate metabolism, where this compound is a key intermediate (as 5-keto-4-deoxy-D-glucarate), lies a sophisticated system of transcriptional control. In model organisms such as Escherichia coli, the genes responsible for the transport and breakdown of these sugar acids are organized into operons, namely the gud (glucarate) and gar (galactarate) operons.
Transcriptional Regulation of the gud and gar Operons
A central player in this regulatory network is the transcriptional regulator known as SdaR, which is also referred to as GudR or GarR. This protein acts as a common regulator for the operons involved in the utilization of D-glucarate, D-galactarate, and D-glycerate. The expression of the genes within these operons is induced by the presence of D-glucarate, D-galactarate, or their common metabolic intermediate, D-glycerate, which serves as the most effective inducer. This coordinated regulation ensures that the enzymatic machinery required to process these substrates is synthesized only when needed.
The genes under the control of SdaR are organized into distinct transcriptional units. For instance, in E. coli, these include the gudP and gudD genes, and the garP, garL, garR, and garK genes. The SdaR protein itself is subject to autoregulation, adding another layer of complexity to the network.
Integration of 'Omics' Data
Systems biology leverages various 'omics' technologies to map out these regulatory interactions on a genome-wide scale:
Transcriptomics: Microarray and RNA-seq analyses have been instrumental in identifying the genes that are differentially expressed in the presence of inducers like D-glucarate. For example, studies in Salmonella enterica serovar Typhimurium have shown a significant upregulation of gudT (a glucarate (B1238325) permease gene) and other genes associated with glucarate catabolism when exposed to molecular hydrogen, suggesting a link between the gut environment and the activation of this pathway. nih.gov Such studies help to define the SdaR regulon—the complete set of genes directly regulated by this transcription factor.
Proteomics: Quantitative analysis of protein expression provides a direct measure of the cellular response to metabolic cues. By comparing the proteomes of wild-type and mutant strains (e.g., an sdaR knockout) grown under inducing and non-inducing conditions, researchers can confirm the translation of the regulated genes into functional proteins. This approach can also uncover post-transcriptional regulatory mechanisms that may not be apparent from transcriptomic data alone.
Metabolomics: Metabolomic profiling, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), allows for the quantification of intracellular metabolites. This provides a real-time snapshot of the metabolic state of the cell and can identify the actual inducers of the regulatory network. For instance, metabolomic studies can confirm the accumulation of D-glycerate as a key signaling molecule that triggers the activation of the gud and gar operons.
Computational Modeling and Network Reconstruction
The data generated from these 'omics' platforms are integrated to construct and refine computational models of the regulatory network. These models can range from static network maps to dynamic mathematical models that simulate the behavior of the system over time. By employing techniques such as Boolean network modeling or differential equation-based models, scientists can predict how the metabolic flux through the this compound pathway will respond to genetic or environmental perturbations. nih.gov
These computational models are essential for identifying key nodes and control points within the network, which can then be targeted for metabolic engineering applications. For example, by understanding the regulatory logic, it may be possible to engineer strains with deregulated pathways for the enhanced production of valuable chemicals derived from this compound.
The table below summarizes the key genes involved in the regulatory network of D-glucarate and D-galactarate metabolism in E. coli, which includes the formation and subsequent breakdown of this compound.
| Gene | Encoded Protein | Function | Operon | Regulator |
| gudP | Glucarate permease | Transport of D-glucarate into the cell | gud | SdaR/GudR |
| gudD | Glucarate dehydratase | Converts D-glucarate to 5-keto-4-deoxy-D-glucarate | gud | SdaR/GudR |
| garP | Galactarate permease | Transport of D-galactarate into the cell | gar | SdaR/GarR |
| garD | Galactarate dehydratase | Converts D-galactarate to 5-keto-4-deoxy-D-glucarate | gar | SdaR/GarR |
| garL | 5-keto-4-deoxy-D-glucarate aldolase (B8822740) | Cleaves 5-keto-4-deoxy-D-glucarate to pyruvate (B1213749) and tartronate (B1221331) semialdehyde | gar | SdaR/GarR |
| garR | Tartronate semialdehyde reductase | Reduces tartronate semialdehyde to D-glycerate | gar | SdaR/GarR |
| garK | Glycerate kinase | Phosphorylates D-glycerate to 2-phosphoglycerate | gar | SdaR/GarR |
| sdaR | Transcriptional regulator | Regulates the expression of the gud and gar operons | sdaR | Autoregulated |
Q & A
Q. What are the established synthetic routes for 4-Deoxyglucarate, and how do their yields and purity compare?
Methodological Answer: this compound is synthesized via enzymatic or chemical methods. Enzymatic approaches, such as using β-N-acetylhexosaminidases, often yield stereospecific products but require optimization of reaction conditions (e.g., pH, temperature, donor/acceptor ratios) to maximize transglycosylation efficiency . Chemical synthesis may involve deoxygenation of glucaric acid derivatives, with purity monitored via HPLC and structural confirmation by NMR spectroscopy . Researchers should compare yields across methods and validate purity using orthogonal techniques.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer: NMR (¹H, ¹³C, 2D-COSY) is essential for confirming stereochemistry and regioselectivity, particularly to distinguish 4-deoxy analogs from parent compounds . Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight, while HPLC (with RI or UV detectors) assesses purity. For kinetic studies, coupling enzymatic assays with spectrophotometric detection (e.g., monitoring NADH oxidation) is recommended .
Q. How should researchers design experiments to evaluate the substrate specificity of enzymes acting on this compound?
Methodological Answer: Use a panel of enzymes (e.g., β-N-acetylhexosaminidases from diverse species) and compare activity against this compound with native substrates. Include negative controls (e.g., heat-inactivated enzymes) and measure initial reaction rates under standardized conditions (pH 7.4, 37°C). Activity can be quantified via colorimetric assays (e.g., pNP-linked substrates) . Statistical analysis (ANOVA) should account for inter-enzyme variability .
Advanced Research Questions
Q. How can conflicting data on the inhibitory effects of this compound in enzymatic studies be resolved?
Methodological Answer: Contradictions may arise from differences in enzyme sources, assay conditions, or substrate concentrations. Conduct systematic meta-analyses to identify confounding variables (e.g., ionic strength, cofactor requirements). Replicate experiments using standardized protocols and report results with 95% confidence intervals. Computational docking studies can further validate observed inhibition mechanisms by modeling ligand-enzyme interactions .
Q. What strategies optimize the regioselectivity of this compound synthesis in multi-step reactions?
Methodological Answer: Employ protecting-group strategies (e.g., acetyl or benzyl groups) to direct deoxygenation at the C4 position. Monitor reaction progress via TLC or LC-MS to minimize side products. For enzymatic methods, screen mutant libraries of glycosidases to identify variants with enhanced regioselectivity . Compare kinetic parameters (kcat, KM) of wild-type and engineered enzymes to quantify improvements .
Q. How do researchers integrate computational modeling with experimental data to study this compound’s mechanistic role in glycoconjugate metabolism?
Methodological Answer: Combine molecular dynamics simulations (e.g., GROMACS) with experimental enzyme kinetics to predict binding affinities and transition states. Validate models using site-directed mutagenesis of active-site residues. For example, computational predictions of reduced hydrogen bonding at the C4 position in this compound can explain altered catalytic efficiency in hexosaminidases . Cross-reference results with structural databases (PDB) to identify conserved motifs .
Q. What statistical methods are appropriate for analyzing dose-dependent biological effects of this compound in cell-based assays?
Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response curves) to calculate EC50/IC50 values. Account for cell-line variability via replicate experiments (n ≥ 3) and include normalization to vehicle controls. For high-throughput screens, apply Z-factor validation to assess assay robustness. Advanced analyses (e.g., principal component analysis) can identify correlations between this compound’s structure and bioactivity .
Data Analysis and Presentation
Q. How should researchers present large datasets from this compound metabolic studies in publications?
Methodological Answer: Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials with metadata (e.g., instrument parameters) . Summarize key findings in tables (e.g., kinetic constants, IC50 values) and use figures (e.g., Lineweaver-Burk plots) to illustrate mechanistic insights. Adhere to journal guidelines for data deposition (e.g., Beilstein Journal’s requirements for ≤5 compounds in main text) .
Q. What criteria determine whether contradictory findings on this compound’s stability warrant further investigation?
Methodological Answer: Assess the methodological rigor of conflicting studies (e.g., sample preparation, storage conditions). Perform accelerated stability studies (e.g., varying pH/temperature) and compare degradation profiles via LC-MS. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Publish negative results to clarify boundaries of compound stability .
Experimental Design and Validation
Q. How can researchers ensure reproducibility in this compound-related studies?
Methodological Answer: Document all protocols in detail (e.g., molar ratios, purification steps) and share synthetic intermediates via repositories (e.g., PubChem). Validate biological assays with reference standards and include positive/negative controls. Collaborate with independent labs for cross-validation, especially for high-impact claims .
Q. What advanced methodologies address the challenges of scaling up this compound synthesis for in vivo studies?
Methodological Answer: Transition from batch to flow chemistry for improved yield and reproducibility. Optimize downstream purification using preparative HPLC or crystallization. For isotopic labeling (e.g., <sup>13</sup>C for metabolic tracing), ensure efficient incorporation via MS validation. Pilot toxicity studies in model organisms should precede large-scale trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
